

# Application Notes and Protocols for Hsd17B13-IN-54 In Vitro Assay

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## Compound of Interest

Compound Name: Hsd17B13-IN-54

Cat. No.: B12368705

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## For Researchers, Scientists, and Drug Development Professionals

**Hsd17B13-IN-54** is a potent inhibitor of 17 $\beta$ -hydroxysteroid dehydrogenase 13 (HSD17B13), a key enzyme implicated in the progression of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). These application notes provide a detailed protocol for an in vitro biochemical assay to characterize the inhibitory activity of **Hsd17B13-IN-54** and similar compounds against HSD17B13.

## Introduction

HSD17B13 is a lipid droplet-associated enzyme primarily expressed in the liver.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of chronic liver diseases, making it an attractive therapeutic target.[4] **Hsd17B13-IN-54** has been identified as an inhibitor of HSD17B13 with an IC<sub>50</sub> value of  $\leq 0.1$   $\mu$ M for the substrate estradiol.[5] This document outlines a representative in vitro assay protocol to determine the potency of **Hsd17B13-IN-54**.

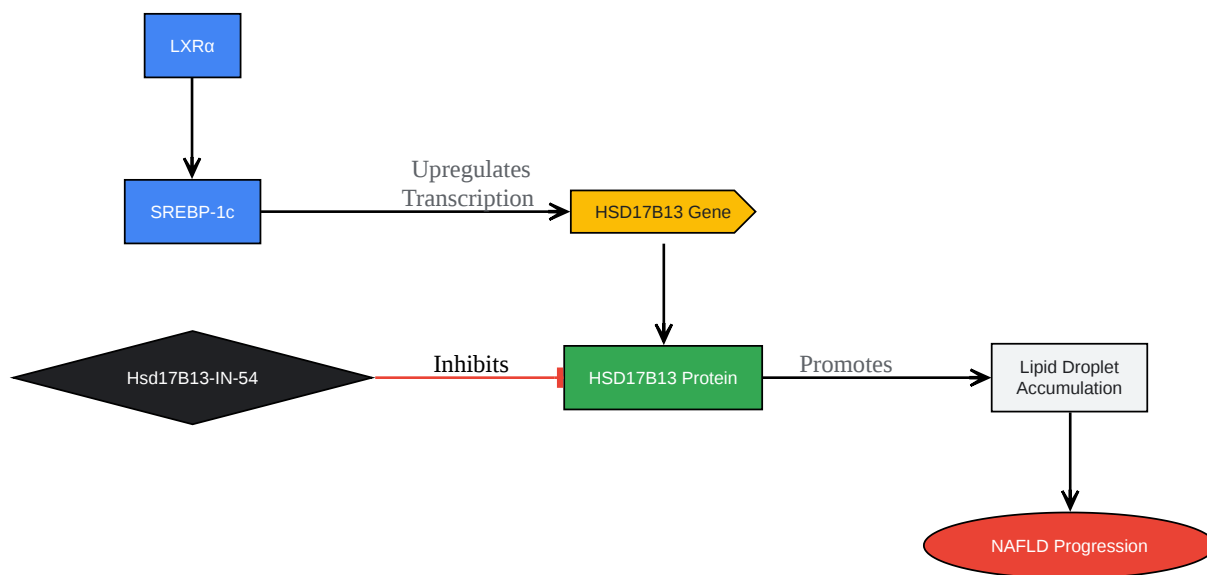
## Data Presentation

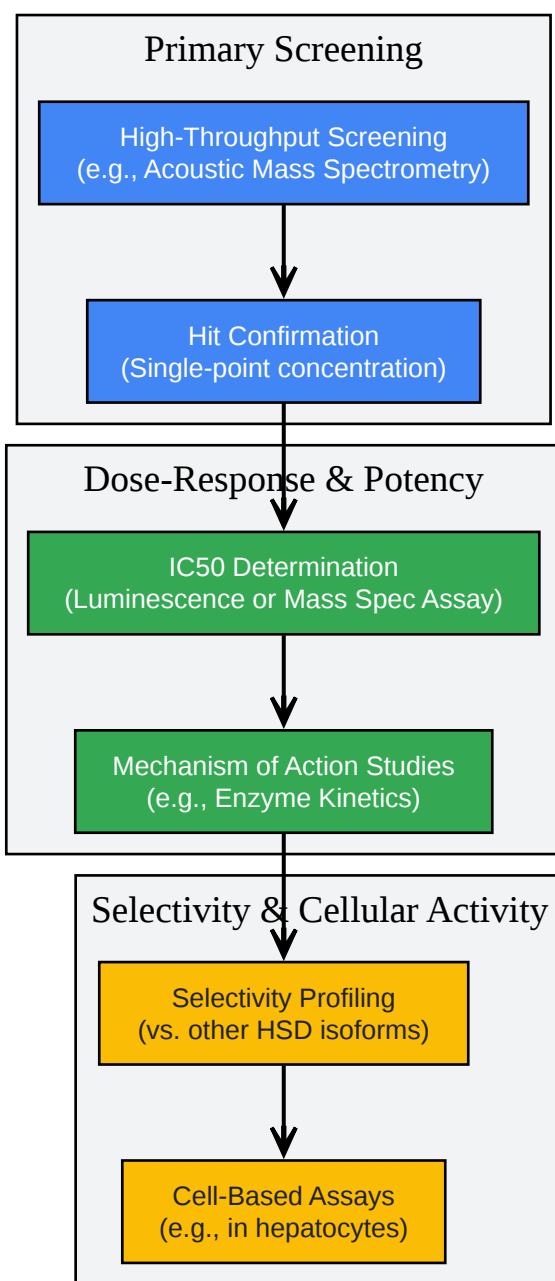
### Inhibitory Activity of Hsd17B13-IN-54

Compound	Target	Substrate	IC50
Hsd17B13-IN-54	HSD17B13	Estradiol	$\leq 0.1 \mu\text{M}$ [5]
Hsd17B13-IN-23	HSD17B13	Estradiol	$< 0.1 \mu\text{M}$ [6]
Hsd17B13-IN-23	HSD17B13	Leukotriene B3	$< 1 \mu\text{M}$ [6]

## Signaling Pathway

HSD17B13 is involved in hepatic lipid metabolism. Its expression is regulated by the Liver X Receptor  $\alpha$  (LXR $\alpha$ ) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), a key transcription factor in lipogenesis.[7][8] Inhibition of HSD17B13 is a potential therapeutic strategy to mitigate the progression of NAFLD.





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